
2-Amino-1-(3-bromophenyl)ethanol
Vue d'ensemble
Description
2-Amino-1-(3-bromophenyl)ethanol is a chemical compound with the molecular formula C8H10BrNO. It is also known as 3-Bromo-2-hydroxyphenethylamine and has a molecular weight of 216.08 g/mol. This compound is used in scientific research for its various biological and physiological effects.
Applications De Recherche Scientifique
Organic Synthesis Applications :
- "2-Amino-1-(3-bromophenyl)ethanol" has been explored in the synthesis of α-bromohydrins, which are intermediates in creating new adrenergic agents (Conde, Fierros, Rodríguez-Franco, & Puig, 1998).
- This compound plays a role in the copper-catalyzed direct amination of ortho-functionalized haloarenes, leading to the synthesis of ortho-functionalized aromatic amines (Zhao, Fu, & Qiao, 2010).
- It has been used in the synthesis of norphenylephrine derivatives for isoquinoline syntheses, contributing to the creation of various heterocyclic compounds (Kametani et al., 1970).
Pharmaceutical Development :
- Research has indicated its application in the synthesis of beta-adrenergic blocking agents, contributing to the development of cardiovascular drugs (Large & Smith, 1980).
- It's involved in the synthesis of key intermediates for drugs such as aprepitant, showing potential in the creation of aromatic chiral alcohols for pharmaceutical applications (Yu, Li, Lu, & Zheng, 2018).
Catalysis and Kinetic Studies :
- The compound has been studied for its role in kinetic resolution processes, particularly in the context of secondary alcohols, highlighting its potential in heterogeneous catalysis (Galvão et al., 2018).
- It is used in the study of liquid-phase dehydration of certain compounds in the presence of acid catalysts, furthering our understanding of reaction mechanisms in organic chemistry (Schul’tsev & Panarin, 2010).
Safety and Hazards
This compound may be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid breathing mist/vapors/spray, and avoid getting it in eyes, on skin, or on clothing .
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to interact with various receptors and enzymes, influencing a range of biological activities .
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, including those involved in inflammation, pain perception, and cellular growth .
Result of Action
Based on the known effects of similar compounds, it’s plausible that the compound could influence cellular signaling, gene expression, and other cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Amino-1-(3-bromophenyl)ethanol . For instance, the compound’s stability could be affected by exposure to light, heat, or certain chemicals.
Propriétés
IUPAC Name |
2-amino-1-(3-bromophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDZOLCWDXTLIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621623 | |
| Record name | 2-Amino-1-(3-bromophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41147-81-3 | |
| Record name | 2-Amino-1-(3-bromophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(4-Fluorophenoxy)phenyl]methanol](/img/structure/B1322002.png)
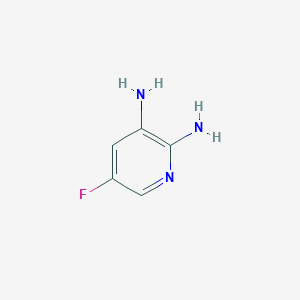
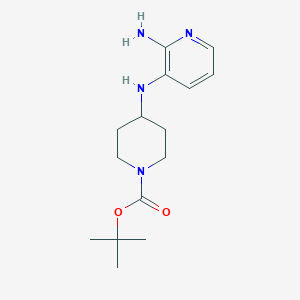
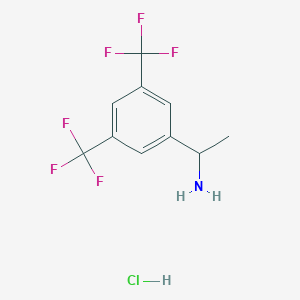
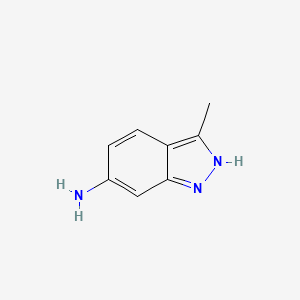
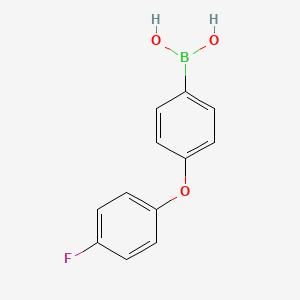
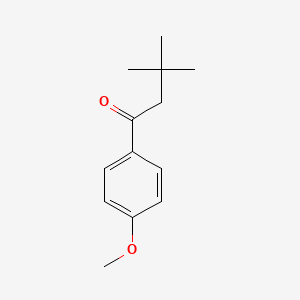



![2-Azabicyclo[2.2.1]heptan-6-ol](/img/structure/B1322022.png)
![1-[3-(Cyclopropylmethoxy)phenyl]ethanone](/img/structure/B1322024.png)

